molecular formula C30H48O2 B1666926 Betulinaldehyde CAS No. 13159-28-9

Betulinaldehyde

Cat. No. B1666926
CAS RN: 13159-28-9
M. Wt: 440.7 g/mol
InChI Key: FELCJAPFJOPHSD-UHFFFAOYSA-N
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Description

Betulinic aldehyde is a naturally occurring pentacyclic lupane-type triterpenoid. It is derived from betulin, which is found in the bark of birch trees. Betulinic aldehyde has gained significant attention due to its potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .

Scientific Research Applications

Mechanism of Action

Betulinic aldehyde exerts its effects through various molecular targets and pathways:

Safety and Hazards

When handling Betulinaldehyde, it is recommended to ensure adequate ventilation and have accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields and protective gloves should be used .

Future Directions

Betulinaldehyde could significantly inhibit the oncological activity of A549 cells by regulating the intracellular autophagy level, making it a potentially effective option for the adjuvant therapy used to treat lung cancer in the future . It is also suggested that this compound could be used to combat antibiotic resistance in S. aureus .

Biochemical Analysis

Biochemical Properties

Betulinaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is significant in preventing cancer metastasis . Additionally, this compound interacts with the phospholipase C gamma 1 (PLCγ1) signaling pathway, affecting calcium ion (Ca²⁺) levels and matrix metalloproteinase 9 (MMP9) activity, which are crucial for cellular processes such as migration and invasion .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from mitochondria and the activation of caspases . This compound also influences cell signaling pathways, such as the Akt and MAPK pathways, which are involved in cell survival and proliferation . Furthermore, this compound affects gene expression by modulating transcription factors like STAT3, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of topoisomerase, an enzyme involved in DNA replication and transcription, thereby preventing cancer cell proliferation . Additionally, this compound modulates gene expression by interacting with transcription factors and altering their activity. This modulation can result in the upregulation or downregulation of target genes, affecting cellular processes such as apoptosis and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of this compound should be carefully monitored to ensure consistent experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-tumor activity without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to betulinic acid . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound has been shown to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The localization and accumulation of this compound can influence its activity and function within cells.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Betulinic aldehyde can be synthesized from betulin through a series of oxidation reactions. One common method involves the oxidation of betulin using pyridine dichromate complex and acetic anhydride in dimethylformamide. This reaction yields betulonic acid, which is then reduced to betulinic aldehyde using sodium borohydride in an alcohol solvent .

Industrial Production Methods: Industrial production of betulinic aldehyde often involves the extraction of betulin from birch bark, followed by chemical conversion to betulinic aldehyde. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Betulinic aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Betulinic aldehyde is structurally similar to other lupane-type triterpenoids, such as:

Uniqueness: Betulinic aldehyde is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for the synthesis of derivatives with enhanced properties .

properties

IUPAC Name

9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32H,1,8-17H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELCJAPFJOPHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13159-28-9
Record name BETULINALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does betulinaldehyde exert its antimicrobial activity against Staphylococcus aureus?

A1: Research suggests that this compound primarily targets the ribosomes of S. aureus, disrupting protein synthesis. [] This conclusion is supported by transcriptional profiling studies demonstrating significant downregulation of genes involved in ribosome function upon exposure to this compound. [] Further research is needed to fully elucidate the precise molecular mechanisms involved.

Q2: Beyond its antimicrobial effects, what other biological activities have been attributed to this compound?

A2: Studies indicate that this compound possesses additional biological activities, including:* Cytotoxic activity: Demonstrated against various cancer cell lines. [, ]* Antileishmanial activity: Effective against Leishmania amazonensis amastigotes. []* Spasmogenic activity: Observed in isolated rat fundus preparations. []

Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?

A3:* Molecular Formula: C30H48O * Molecular Weight: 424.7 g/mol* Key Spectroscopic Data: * IR: Characteristic peaks for aldehyde carbonyl group (C=O stretching) around 1700 cm-1. * 1H NMR: Distinctive signals for aldehydic proton (around 9-10 ppm) and other characteristic lupane-type triterpenoid protons. * 13C NMR: Signals corresponding to the carbonyl carbon (around 200 ppm) and other characteristic lupane-type triterpenoid carbons.

Q4: What solvents are suitable for dissolving this compound?

A5: this compound demonstrates solubility in various organic solvents, including:* Pyridine * Ethanol* Acetone* Methanol* Ethyl acetate []

Q5: Has the stability of this compound under different storage conditions been investigated?

A6: While specific studies on this compound stability are limited in the provided literature, its susceptibility to air oxidation, particularly to betulinic acid, has been noted. [] This suggests a potential for degradation under certain storage conditions, particularly those involving exposure to air and light.

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